

What is Taxoquinone's chemical structure and formula

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An In-Depth Technical Guide to **Taxoquinone** for Researchers and Drug Development Professionals

Introduction

Taxoquinone is a naturally occurring abietane-type diterpenoid that has garnered significant interest within the scientific community.[1] Isolated primarily from the cones of Metasequoia glyptostroboides, also known as the dawn redwood, this compound has demonstrated notable biological activities, including anticancer and antiviral properties.[2][3] Its mechanism of action, primarily through the inhibition of the 20S proteasome, positions it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of **Taxoquinone**, focusing on its chemical properties, experimental protocols for its isolation, and its impact on cellular signaling pathways.

Chemical Structure and Formula

Taxoquinone is characterized by its complex polycyclic structure. Its chemical identity is defined by the following:

- Molecular Formula: C₂₀H₂₈O₄[4][5]
- IUPAC Name: 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione[4][5]



Synonyms: Horminon, NSC294577[4][5]

The structure is that of a diterpenoid with an abietane core, featuring a quinone moiety, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **Taxoquinone** is presented in the table below.

Property	Value	Source
Molecular Weight	332.4 g/mol	[4]
Monoisotopic Mass	332.19875937 Da	[4]
CAS Number	21764-41-0	[4][5]
Appearance	Orange-red needles	[1]
Melting Point	196-197°C	[1]

Experimental Protocols Isolation and Purification of Taxoquinone from Metasequoia glyptostroboides

The following is a generalized protocol for the isolation and purification of **Taxoquinone** based on available literature.

- 1. Plant Material Collection and Preparation:
- Collect fresh cones of Metasequoia glyptostroboides.
- Air-dry the cones at room temperature and then pulverize them into a fine powder.
- 2. Extraction:
- Perform exhaustive extraction of the powdered cones with a suitable solvent such as methanol or ethanol at room temperature.



 Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3. Fractionation:

- Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Monitor the fractions for biological activity to identify the fraction containing the compound of interest. Taxoquinone is typically found in the ethyl acetate fraction.
- 4. Chromatographic Purification:
- Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
- Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- 5. Final Purification:
- Combine the fractions containing the compound of interest and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **Taxoquinone**.
- 6. Structure Elucidation:
- Confirm the identity and purity of the isolated **Taxoquinone** using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

Taxoquinone has been reported to exhibit significant anticancer and antiviral activities.[2][3][6] The primary mechanism underlying these effects is the inhibition of the 20S proteasome.[2][3] [6] The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated



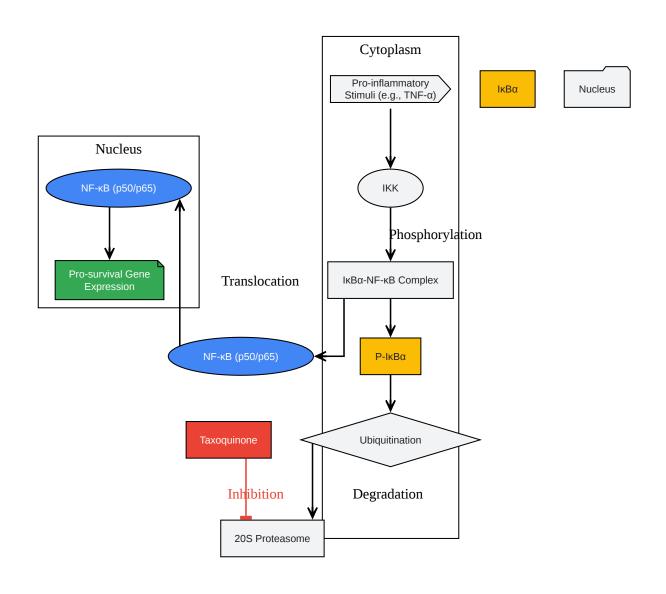
proteins, playing a key role in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, **Taxoquinone** can disrupt these processes in cancer cells, leading to cell death.

Biological Activity	Assay	Result (IC50)	Source
Anticancer	20S human proteasome inhibition	8.2 ± 2.4 μg/μL	[6][7]
Antiviral (H1N1)	Cytopathic reduction assay	Significant effect at 500 μg/mL	[6][7]

Signaling Pathways Inhibition of the NF-kB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The activation of NF-κB requires the degradation of its inhibitor, IκBα, by the proteasome. By inhibiting the 20S proteasome, **Taxoquinone** can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.





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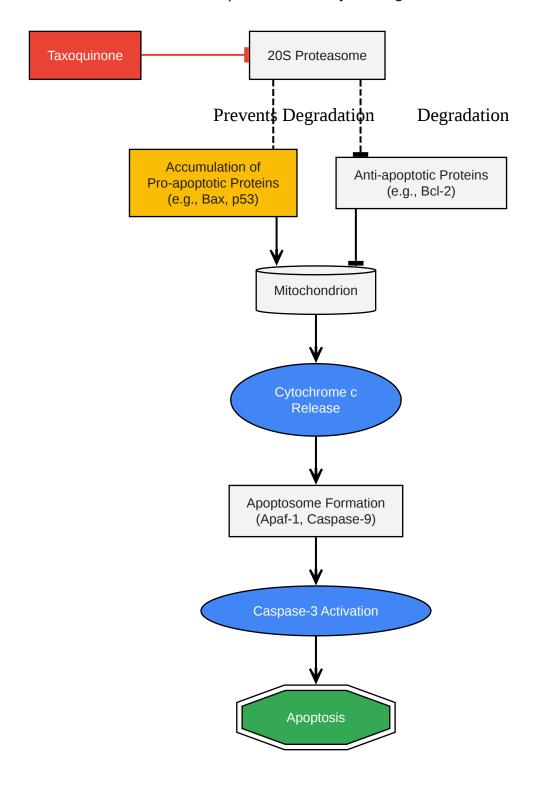
Taxoquinone inhibits the NF-kB signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The inhibition of the proteasome by **Taxoquinone** leads to the accumulation of pro-



apoptotic proteins, such as Bax and Bak, and the stabilization of tumor suppressor proteins like p53, which can trigger the intrinsic pathway of apoptosis. This pathway involves the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.



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Taxoquinone induces apoptosis via proteasome inhibition.

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